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benzylazanium;chloride

Cat. No.: B7767079
M. Wt: 143.61 g/mol
InChI Key: XKXHCNPAFAXVRZ-UHFFFAOYSA-N
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Description

Contextual Significance and Historical Developments in Organic Chemistry and Materials Science

The journey of quaternary ammonium (B1175870) compounds began in 1916 with the work of Jacobs and Heidelberg, who first highlighted their biocidal properties. proquimia.com A significant breakthrough occurred in 1935 when Domagk discovered that attaching a long-chain alkyl group to the quaternary nitrogen atom enhanced these properties, leading to the development of benzalkonium chloride (BAC). mdpi.comenvironex.net.au BAC, a mixture of alkyl dimethyl benzyl (B1604629) ammonium chlorides, was the first of its kind to be approved by the US Environmental Protection Agency in 1947 and remains widely used today. mdpi.com

Over the decades, research into QACs has expanded dramatically, with over 700 articles published in 2020 alone. mdpi.commass.gov This surge in interest is a testament to their versatility. In organic synthesis, they are employed as phase transfer catalysts, facilitating reactions between substances in different phases (e.g., an aqueous phase and an organic phase). chemicalbook.com This catalytic role allows for milder reaction conditions, increased yields, and the ability to conduct reactions that would otherwise be challenging. chemicalbook.comresearchgate.net

In materials science, benzyl-substituted ammonium chlorides are utilized in the development of novel materials. For instance, they have been loaded into nanoclays like halloysite (B83129) nanotubes (HNT) and montmorillonite (B579905) (MMT) to create composites with sustained-release antimicrobial properties. nih.govresearchgate.net Research has shown that these compounds can be intercalated into the layers of montmorillonite, expanding the interlayer spacing and providing a slow-release mechanism. nih.govresearchgate.net

The historical development of these compounds has seen the emergence of several generations of QACs, each with improved biocidal efficacy and a broader spectrum of activity. proquimia.com The ongoing research continues to explore new architectures, such as multi-cationic QACs, to address challenges like microbial resistance. nih.gov

Classification and Structural Diversity within Benzyl-Substituted Ammonium Chloride Compounds

Benzyl-substituted ammonium chlorides are part of a larger family of quaternary ammonium compounds. The general structure consists of a positively charged nitrogen atom (the quaternary ammonium cation) and a negatively charged chloride anion. The nitrogen atom is covalently bonded to four carbon atoms, one of which is part of a benzyl group (a benzene (B151609) ring attached to a CH2 group).

A key example is benzylazanium;chloride , also known as benzylammonium chloride. google.comgoogle.com Structurally, it consists of a benzyl group attached to an ammonium ion. solubilityofthings.com This compound is classified as a primary ammonium salt.

More complex structures fall under the category of alkyldimethylbenzylammonium chlorides (ADBAC) . drugbank.comatamankimya.com In these compounds, the nitrogen atom is bonded to a benzyl group, two methyl groups, and a longer alkyl chain of varying length (e.g., C8 to C18). mdpi.comdrugbank.com The length of this alkyl chain significantly influences the compound's properties, with C12 to C14 chains often exhibiting the highest biocidal activity. acs.orgwikipedia.org

The U.S. Environmental Protection Agency (EPA) categorizes QACs into several groups based on their structure. Non-halogenated benzyl-substituted QACs, such as ADBAC, fall into Group II. mass.govacs.orgnih.gov

The structural diversity extends further to include compounds with multiple cationic centers, known as multi-QACs, which have been developed to combat bacterial resistance. nih.gov Additionally, variations in the substitution pattern on the benzyl ring or the nature of the other alkyl groups lead to a wide array of compounds with tailored properties.

Compound NameSystematic NameMolecular FormulaKey Structural Features
This compoundbenzylammonium chlorideC7H10ClNPrimary ammonium salt with a benzyl group.
Alkyldimethylbenzylammonium chloride (ADBAC)N-Alkyl-N,N-dimethyl-N-benzylammonium chlorideVaries with alkyl chain lengthQuaternary ammonium salt with a benzyl group, two methyl groups, and a long alkyl chain.
(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride2-N-benzyl-2-methylpropane-1,2-diamine dihydrochlorideC11H20Cl2N2A diammonium salt with a primary and a secondary amine group.

Foundational Principles of Reactivity and Intermolecular Interactions

The reactivity and intermolecular interactions of benzyl-substituted ammonium chlorides are dictated by their amphiphilic nature—possessing both a polar (hydrophilic) and a non-polar (hydrophobic) region.

Reactivity:

Nucleophilic Substitution: The chloride anion can be replaced by other nucleophiles. Benzyl chloride, a precursor for many of these compounds, readily undergoes nucleophilic substitution reactions. wikipedia.orgresearchgate.net

Phase Transfer Catalysis: As phase transfer catalysts, they facilitate the transfer of a reactant from one phase to another where the reaction occurs. For example, benzyltriethylammonium chloride is widely used in organic synthesis for this purpose. chemicalbook.com

C–N Bond Activation: In the presence of certain catalysts, such as nickel complexes, the benzylic C–N bond can be activated to participate in cross-coupling reactions, forming new carbon-carbon bonds. acs.org

Intermolecular Interactions:

Electrostatic Interactions: The positively charged quaternary ammonium headgroup can interact with negatively charged species or surfaces. This is a key factor in their antimicrobial mechanism, where they interact with the negatively charged components of bacterial cell membranes. atamankimya.comwikipedia.org

Hydrophobic Interactions: The non-polar benzyl group and any long alkyl chains can engage in hydrophobic interactions, driving their aggregation in aqueous solutions to form micelles. uo.edu.cu These interactions are also crucial for their ability to disrupt the lipid bilayers of cell membranes. nih.gov

Cation–π Interactions: The positively charged ammonium group can interact with the electron-rich π system of the benzyl ring of another molecule. science.gov

Hydrogen Bonding: While the quaternary nitrogen itself cannot act as a hydrogen bond donor, in primary, secondary, or tertiary ammonium salts like benzylammonium chloride, the N-H protons can participate in hydrogen bonding.

The interplay of these interactions governs their self-assembly into micelles and their efficacy as surfactants and biocides. The disruption of intermolecular interactions within microbial cell membranes is believed to be the primary mechanism of their bactericidal action, leading to the leakage of cellular contents. wikipedia.orgdrugbank.comatamanchemicals.com

Interaction TypeDescriptionRelevance to Benzyl-Substituted Ammonium Chlorides
Electrostatic InteractionsAttraction between the positive quaternary ammonium head and negative species.Crucial for binding to microbial cell surfaces.
Hydrophobic InteractionsTendency of non-polar groups to aggregate in aqueous solution.Drives micelle formation and disruption of lipid membranes.
Cation–π InteractionsInteraction between the cation and the π-electron system of the benzyl ring.Contributes to molecular recognition and self-assembly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN B7767079 benzylazanium;chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXHCNPAFAXVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3287-99-8
Record name Benzylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3287-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Sophisticated Synthetic Methodologies and Derivatization Approaches for Benzyl Substituted Ammonium Chlorides

Optimized Quaternization Reactions and Sustainable Synthesis Pathways

Conventional methods often involve heating the reactants in a suitable solvent for several hours. For instance, the synthesis of alkyldimethylbenzylammonium chlorides has been reported by reacting a tertiary amine with benzyl (B1604629) chloride in a solvent like alkylene glycol at temperatures of 95-100°C for 5 hours. google.com Another example is the preparation of benzyltriethylammonium chloride (TEBA), a widely used phase-transfer catalyst, which can be synthesized by reacting triethylamine with benzyl chloride. chemicalbook.com Optimized conditions for this reaction have been explored using various solvents. chemicalbook.comchemicalbook.com

Table 1: Optimized Synthesis of Benzyltriethylammonium Chloride (TEBA)

Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
Triethylamine, Benzyl chloride DMF ~104 1 - chemicalbook.com
Triethylamine, Benzyl chloride Anhydrous ethanol (B145695) - 3.5 79 chemicalbook.com
Triethylamine, Benzyl chloride Dichloroethane Reflux 2 - guidechem.com
Triethylamine, Benzyl chloride 50-60% aqueous solution of triethylamine Reflux 10 75-85 guidechem.com
Triethylamine, Benzyl chloride Polydimethylsiloxane 80 5 76.3 chemicalbook.com
Triethylamine, Benzyl chloride Acetone 60-66 8-10 High google.com

Sustainable synthesis pathways aim to reduce the environmental footprint of these reactions. This is often achieved through the application of green chemistry principles, such as the use of renewable resources, energy-efficient methods, and the reduction of hazardous waste. One notable approach is the use of microwave irradiation, which can significantly shorten reaction times and improve yields. For example, the hydrolysis of benzyl chloride with water under microwave irradiation yields benzyl alcohol in just 3 minutes with a 97% yield, a significant improvement over the 35 minutes required for conventional heating. rasayanjournal.co.in Microwave-assisted synthesis has also been applied to the preparation of monosubstituted ureas in the presence of ammonium (B1175870) chloride, demonstrating its potential for accelerating related reactions. mcgill.ca

Solvent-free synthesis is another key strategy for developing more sustainable processes. The reaction of benzyl chloride and triethylamine can proceed without a solvent by simply mixing the reactants and allowing them to stand for an extended period, after which the product can be purified by recrystallization. guidechem.com This method completely eliminates the need for solvents, thereby reducing waste and potential environmental contamination.

Targeted Synthesis of Specific Benzyl-Substituted Ammonium Chloride Analogues and Derivatives

The functional versatility of benzyl-substituted ammonium chlorides can be expanded through the targeted synthesis of specific analogues and derivatives. This involves the use of starting materials with desired functional groups or the post-synthesis modification of the parent compound.

One approach is to incorporate cleavable functional groups to enhance biodegradability. For example, novel benzalkonium chloride (BAC) analogues with carbonate linkages have been synthesized. jst.go.jpsemanticscholar.org These compounds, termed cleavable BACs (CBACs), are designed to be more susceptible to degradation in the environment. The synthesis involves the reaction of fatty alcohols with N,N-dimethyl-2-aminoethanol, followed by quaternization of the resulting intermediate with benzyl chloride. semanticscholar.org

Another strategy involves the use of renewable resources as starting materials. Rosin, a natural product, has been used to synthesize novel quaternary ammonium salts. nih.govncsu.eduresearchgate.net These rosin-based derivatives can be prepared through a multi-step synthesis involving the modification of rosin, followed by reaction with a tertiary amine to introduce the quaternary ammonium group. ncsu.edu Some of these derivatives have shown promising anti-fungal activity. ncsu.eduresearchgate.net

Furthermore, the aromatic ring of the benzyl group can be modified to alter the properties of the resulting compound. For instance, benzalkonium chloride analogues with pyridine rings instead of phenyl rings have been synthesized by reacting 4-chloromethylpyridine with N,N-dimethylalkylamines. mdpi.comnih.govresearchgate.netnih.gov These modifications can influence the antimicrobial and surface-active properties of the compounds.

Table 2: Synthesis of Benzyl-Substituted Ammonium Chloride Analogues and Derivatives

Derivative Type Starting Materials Key Reaction Steps Reference
Cleavable BAC (CBAC) Fatty alcohols, N,N-dimethyl-2-aminoethanol, Benzyl chloride Formation of an intermediate with a carbonate linkage, followed by quaternization. semanticscholar.org
Rosin-based Quaternary Ammonium Salts Rosin, Tertiary amines Multi-step modification of rosin, followed by quaternization. nih.govncsu.edu
Pyridine-Ring Analogues 4-chloromethylpyridine, N,N-dimethylalkylamines Quaternization of the tertiary amine with 4-chloromethylpyridine. mdpi.comnih.gov

Green Chemistry Principles in the Synthesis and Modification of Benzyl-Substituted Ammonium Chlorides

The application of green chemistry principles is crucial for the sustainable production and modification of benzyl-substituted ammonium chlorides. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle.

A key principle is the use of safer solvents or, ideally, the elimination of solvents altogether. As mentioned previously, solvent-free methods for the synthesis of TEBA have been developed, significantly reducing the environmental impact of the process. guidechem.com When solvents are necessary, the choice of solvent can greatly influence the greenness of the reaction. For example, the use of acetone in the synthesis of benzyltriethylammonium chloride allows for lower reaction temperatures and the potential for solvent recycling, thus saving energy and reducing waste. google.com

Energy efficiency is another important consideration. Microwave-assisted synthesis, as demonstrated in the rapid hydrolysis of benzyl chloride, offers a significant reduction in energy consumption compared to conventional heating methods. rasayanjournal.co.in This is due to the direct and efficient heating of the reaction mixture by microwaves.

The use of renewable feedstocks is a cornerstone of green chemistry. The synthesis of quaternary ammonium salts from rosin, a renewable material derived from pine trees, is a prime example of this principle in action. nih.govncsu.eduresearchgate.net This approach reduces the reliance on fossil fuel-based starting materials.

Designing for degradation is another critical principle, addressed by the development of cleavable benzalkonium chloride analogues. jst.go.jpsemanticscholar.org By incorporating hydrolyzable carbonate groups, these molecules are designed to break down into smaller, less harmful substances after their intended use, thereby minimizing their persistence in the environment.

Catalytic Strategies in the Formation of Advanced Benzyl-Substituted Ammonium Chloride Structures

Catalysis plays a vital role in the synthesis of advanced and complex benzyl-substituted ammonium chloride structures. Catalysts can enhance reaction rates, improve selectivity, and enable reactions to occur under milder conditions.

Phase-transfer catalysis (PTC) is a particularly important technique in this context. Benzyl-substituted ammonium chlorides, such as TEBA, are themselves widely used as phase-transfer catalysts. chemicalbook.comguidechem.comadpharmachem.com In a PTC system, the catalyst facilitates the transfer of a reactant from one phase (e.g., an aqueous phase) to another (e.g., an organic phase) where the reaction occurs. This is particularly useful for reactions involving immiscible reactants. The synthesis of benzyl ethers, esters, and nitriles from benzyl chloride can be efficiently carried out under PTC conditions. phasetransfer.com

The in-situ formation of the phase-transfer catalyst is an elegant and efficient approach. In some processes, a tertiary amine is added to the reaction mixture, which then reacts with benzyl chloride to form the active quaternary ammonium catalyst directly in the reaction vessel. phasetransfercatalysis.com This avoids the need to synthesize and isolate the catalyst in a separate step.

While benzyl-substituted quaternary ammonium salts are effective catalysts, their use in nucleophilic substitution reactions requires careful consideration, as they can also act as alkylating agents, potentially leading to the formation of benzylated side products. phasetransfercatalysis.com

The development of more advanced structures can also be achieved through catalytic C-S bond formation. For instance, benzyl thioethers can be synthesized from benzylic trimethylammonium salts and sulfonyl chlorides in the presence of a palladium catalyst. researchgate.net This demonstrates the potential for using catalytic methods to create a wider range of functionalized derivatives.

Elucidation of Reaction Mechanisms and Catalytic Roles of Benzyl Substituted Ammonium Chlorides

Phase-Transfer Catalysis Mechanisms and Applications in Complex Organic Transformations

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that enables reactions between reactants in heterogeneous systems, typically an aqueous and an organic phase. nbinno.combiomedres.us Benzyl-substituted ammonium (B1175870) chlorides are cornerstone phase-transfer catalysts due to their amphiphilic nature. biomedres.us The positively charged quaternary ammonium head is hydrophilic, while the benzyl (B1604629) group and other alkyl substituents are lipophilic. nbinno.com This structure allows the catalyst to shuttle reactive anions from the aqueous phase into the organic phase, where they can react with organic substrates. nbinno.com This overcomes the solubility limitations that would otherwise hinder or prevent the reaction. nbinno.com

The mechanism of phase-transfer catalysis can generally be categorized as either an "extractive" or an "interfacial" process. biomedres.us In the extractive mechanism, the catalyst in the organic phase extracts the anion from the aqueous phase, forming a lipophilic ion pair that is soluble in the organic medium. biomedres.us This ion pair then reacts with the organic substrate. For instance, in the synthesis of p-nitroanisole, the catalyst can form an ion pair with the methoxide (B1231860) anion (CH3O-), transporting it into the organic phase to react with p-nitrochlorobenzene. biomedres.us The interfacial mechanism is more applicable to reactions involving carbanions and carbene, where the reaction is believed to occur at the interface of the two phases. biomedres.us

The application of benzyl-substituted ammonium chlorides as phase-transfer catalysts is extensive and covers a wide array of complex organic transformations. These include:

Alkylation reactions: C-, N-, O-, and S-alkylations are commonly facilitated by these catalysts. nbinno.com

Condensation reactions: Knoevenagel condensations and Michael additions are classic examples where PTC is employed. nbinno.com

Polymer synthesis: They are also utilized in the synthesis of various polymers. nbinno.com

The use of these catalysts often leads to milder reaction conditions, increased reaction rates, higher yields, and improved selectivity, making PTC a greener and more efficient synthetic methodology. biomedres.usresearchgate.net

Table 1: Applications of Benzyl-Substituted Ammonium Chlorides in Phase-Transfer Catalysis
Reaction TypeSubstrate ExampleCatalyst ExampleProduct Example
O-AlkylationSalicylamideBenzyltriethylammonium chlorideEthenzamide
C-AlkylationActive methylene (B1212753) compoundsBenzyltriethylammonium chlorideAlkylated methylene compounds
Displacement ReactionBenzyl chlorideTetrabutylammonium bromide (as an example of a quaternary ammonium salt)Dibenzyl sulfide (B99878)

Role as Structural-Directing Agents and Templates in Chemical Reactions

Beyond their role in catalysis, benzyl-substituted ammonium chlorides also function as structure-directing agents (SDAs) or templates in the synthesis of porous materials like zeolites and metal-organic frameworks (MOFs). researchgate.netresearchgate.net In this capacity, the organic cation guides the organization of inorganic building blocks to form specific crystalline structures with well-defined pores and channels. mdpi.comnih.gov

In the synthesis of zeolites, organic SDAs are crucial for the formation of particular framework topologies. mdpi.com For example, the presence of benzyltriethylammonium chloride has been shown to influence the crystallization of zeolite-Y from a sodium aluminosilicate (B74896) gel. researchgate.net Research has demonstrated that with this template, pure zeolite-Y can be formed in a significantly shorter time (8 hours) compared to its absence (18 hours). researchgate.net The template appears to selectively nucleate the formation of zeolite-Y, even though prolonged crystallization might lead to the appearance of other phases like zeolite-P in trace amounts. researchgate.net The organic SDA molecules become occluded within the growing inorganic framework, and their size and shape are critical in determining the pore architecture of the final zeolite. mdpi.com

Table 2: Influence of Benzyltriethylammonium Chloride on Zeolite-Y Crystallization
Crystallization Time (hours)Phase Observed (with Template)Phase Observed (without Template)
8Pure zeolite-YAmorphous
12Zeolite-Y with traces of zeolite-PAmorphous
18Zeolite-Y with traces of zeolite-PPure zeolite-Y
24Zeolite-Y with traces of zeolite-PZeolite-Y

Investigations into the Nature of Cation-Anion Interactions in Reaction Media

The catalytic and templating efficacy of benzyl-substituted ammonium chlorides is fundamentally governed by the interactions between the organic cation and various anions present in the reaction medium. These cation-anion interactions are complex and can be influenced by factors such as the solvent, temperature, and the specific nature of the ions involved.

In phase-transfer catalysis, the formation of a lipophilic ion pair between the quaternary ammonium cation and the reactant anion is the key step. The strength of this interaction affects the ease with which the anion is transferred into the organic phase and its subsequent reactivity. The delocalized positive charge on the quaternary nitrogen atom interacts electrostatically with the anion. The surrounding organic groups (benzyl and alkyl chains) create a non-polar microenvironment that helps to solubilize the ion pair in the organic solvent.

Studies on benzalkonium chlorides, which are a class of benzyl-substituted ammonium chlorides, have shown that their behavior in solution is characteristic of cationic surfactants. wikipedia.orgresearchgate.net They can form micelles in aqueous solutions, and the thermodynamics of this process are influenced by the balance of hydrophobic and electrostatic interactions. researchgate.net The interaction with counter-ions, such as chloride, is crucial for their aggregation behavior. In non-polar organic solvents, reverse micelle formation can occur, which can also play a role in certain catalytic processes.

Furthermore, research into ion channel permeation has provided insights into the fundamental nature of cation-anion interactions. For instance, studies on neuronal background chloride channels have explored the permeation of organic cations like benzyltrimethylamine, suggesting the formation of mixed complexes between anions and cations as they traverse the channel. nih.gov While not directly in a reaction medium, these studies highlight the potential for complex interactions between benzyl-substituted ammonium cations and various anions.

Kinetic and Thermodynamic Studies of Benzyl-Substituted Ammonium Chloride-Mediated Processes

Kinetic and thermodynamic studies are essential for understanding the efficiency and mechanism of processes mediated by benzyl-substituted ammonium chlorides. These studies provide quantitative data on reaction rates, activation energies, and the thermodynamic favorability of catalytic cycles and templating processes.

Kinetic studies of reactions catalyzed by these phase-transfer catalysts often focus on determining the reaction order with respect to each reactant and the catalyst. For example, kinetic investigations of the reaction between benzyl chloride and N,N-dimethylaniline have been conducted to determine rate constants under various conditions. researchgate.net A kinetic model for the phase-transfer catalyzed reaction of benzyl chloride with aqueous ammonium sulfide has been developed, considering the equilibrium of the catalyst and active catalysts at the interface. researchgate.net Such models help in optimizing reaction conditions for industrial applications.

Thermodynamic studies often focus on the properties of the catalyst in solution and its interactions with other species. For benzalkonium chlorides, thermodynamic parameters such as the free energy, enthalpy, and entropy of micellization have been determined through conductivity measurements. researchgate.net These parameters provide insight into the spontaneity and driving forces of the self-assembly process. researchgate.net Adsorption studies of benzalkonium chlorides onto surfaces like activated carbon have also been conducted, with thermodynamic analysis revealing these processes to be spontaneous and endothermic. eeer.org The Gibbs free energy, enthalpy, and entropy of adsorption can be calculated to understand the nature of the interaction between the surfactant and the surface. eeer.org

Table 3: Thermodynamic Parameters for the Adsorption of Benzalkonium Chlorides (BACs) onto Powdered Activated Carbon
ParameterValue RangeIndication
ΔG° (Gibbs Free Energy)NegativeSpontaneous process
ΔH° (Enthalpy)Positive (< 20 kJ/mol)Endothermic physisorption
ΔS° (Entropy)PositiveIncreased randomness at the solid-liquid interface

Advanced Applications of Benzyl Substituted Ammonium Chlorides in Materials Science and Engineering

Incorporation into Hybrid Organic-Inorganic Materials and Nanocomposites

The integration of benzyl-substituted ammonium (B1175870) chlorides into hybrid organic-inorganic materials and nanocomposites is a strategy to enhance material properties and impart new functionalities. These compounds can act as compatibilizers, dispersing agents, or functional additives in a variety of matrices.

Research has demonstrated the use of Benzyl (B1604629) Ammonium Chloride (BAC) as a component in chitosan-based nanocomposite membranes. The incorporation of BAC into a chitosan/poly(ethylene glycol)/carbon nanotube matrix resulted in membranes with improved physicochemical and mechanical properties. morressier.comnih.gov For instance, the addition of BAC led to an increase in mechanical strength from 31.2 to 45.8 MPa and an enhancement in the elongation at break from 45% to 109%. morressier.comnih.gov Concurrently, properties such as surface roughness and porosity were also increased, while a decrease in membrane hydrophilicity was observed. morressier.comnih.gov These modified membranes show potential for applications in wastewater treatment, particularly in minimizing biofouling. morressier.com

In another application, these ammonium salts are used to modify nanoparticles to improve their efficacy in biomedical applications. For example, silver nanoparticles (AgNPs) coated with benzalkonium chloride have shown enhanced antimicrobial activity against various bacteria compared to uncoated AgNPs. scispace.com This surface modification improves the interaction of the nanoparticles with microbial cells, thereby increasing their bactericidal effect. scispace.com

Below is a table summarizing the effects of incorporating Benzalkonium Chloride (BKC) into chitosan-based nanocomposite membranes.

Table 1: Effect of Benzalkonium Chloride (BKC) on Chitosan-Based Nanocomposite Membrane Properties

Property Membrane without BKC Membrane with BKC
Mechanical Strength (MPa) 31.2 45.8
Elongation at Break (%) 45 109
Water Contact Angle (°) 56.3 82.8
Average Pore Size (nm) 32.64 10.08
Surface Roughness (Ra, nm) 45.15 145.35

Data sourced from studies on chitosan/BKC/PEG/CNT nanocomposite membranes. morressier.comnih.gov

Development of Functional Polymeric Systems and Surface Coatings

Benzyl-substituted ammonium chlorides are instrumental in the development of functional polymeric systems and surface coatings, primarily due to their ability to impart antimicrobial properties and act as polymerization catalysts or monomers.

(Vinylbenzyl)trimethylammonium chloride is a key monomer used in polymerization reactions to create cationic polymers. scispace.com These polymers are suitable for a wide range of applications, including water treatment, coatings, and biomedical systems like non-viral DNA delivery. scispace.com The vinylbenzyl group facilitates easy incorporation into various polymer backbones through radical polymerization. scispace.com For instance, copolymers of poly[oligo(ethylene glycol) methacrylate] and poly[(vinyl benzyl trimethylammonium chloride)] have been synthesized for encapsulating biological molecules like insulin. nih.gov

In the realm of surface coatings, benzalkonium chloride is a critical active ingredient for creating antimicrobial surfaces. It has been incorporated into paint formulations to develop high-quality antimicrobial paints capable of killing both gram-positive and gram-negative bacteria, as well as inactivating viruses, shortly after application to a surface. nih.gov Similarly, antimicrobial coatings for textiles, such as hospital curtains, have been developed using formulations containing benzalkonium chloride. These coatings have demonstrated a significant reduction in bacterial and viral pathogens, with effectiveness lasting for months after application. morressier.com The biocidal effect of these coated textiles was confirmed against pathogens like Staphylococci and Pseudomonas. morressier.com

Another innovative approach involves the preparation of a deep eutectic solvent (DES) from benzalkonium chloride and acrylic or methacrylic acid. This DES combines the antimicrobial properties of the ammonium salt with the polymerizability of the acids, offering a new route for creating antimicrobial materials with controlled release characteristics. nih.gov

The table below presents findings on the antimicrobial efficacy of a textile coating containing benzalkonium chloride.

Table 2: Antimicrobial Efficacy of Benzalkonium Chloride-Based Textile Coating

Pathogen Type Efficacy Result Time to Efficacy
Staphylococci Significant reduction/elimination 10 minutes
Pseudomonas Significant reduction/elimination 10 minutes
Viruses (tested) >99% reduction Not specified

Data based on antimicrobial testing of coated hospital curtain textiles. morressier.com

Studies on Intercalation Chemistry in Layered Materials (e.g., Clays)

The intercalation of benzyl-substituted ammonium chlorides into the interlayer spaces of layered materials, such as smectite clays (B1170129) like montmorillonite (B579905) (MMT), is a well-established method for creating organoclays. This process modifies the clay's surface from hydrophilic to organophilic, enabling its dispersion in organic polymers for nanocomposite applications.

The intercalation is typically achieved through a cation exchange process, where the inorganic cations (e.g., Na⁺) present in the clay galleries are replaced by the bulky organic cations of the benzyl-substituted ammonium salt. nih.govnih.gov This exchange leads to an expansion of the interlayer spacing, or basal spacing (d₀₀₁), which can be readily quantified using X-ray diffraction (XRD).

Studies have shown that intercalating benzyl ammonium chloride (BAC) into montmorillonite significantly increases the interlayer spacing from 1.15 nm to 1.75 nm. nih.gov Similarly, research on benzalkonium chloride (a mixture of alkylbenzyldimethylammonium chlorides) intercalated into montmorillonite has demonstrated an increase in the interlayer distance from 1.3 nm up to 3.4 nm, depending on the clay-to-surfactant ratio. researchgate.net The extent of this expansion is influenced by the size and arrangement of the intercalated organic cations within the clay galleries. The length of the alkyl chains on the ammonium salt also plays a crucial role; longer chains generally result in a larger expansion of the basal spacing. nih.gov

These organo-modified clays not only serve as fillers in polymer nanocomposites but are also explored as carriers for the sustained release of the active ammonium salt, leveraging its biocidal properties. nih.govresearchgate.net For example, BAC-loaded montmorillonite has been shown to exhibit good anti-mildew activity and long-term sustained release properties. nih.gov

The following table summarizes XRD data showing the effect of intercalation on the basal spacing of montmorillonite clay.

Table 3: Interlayer Spacing of Montmorillonite (MMT) Before and After Intercalation

Intercalating Agent Initial MMT d₀₀₁-spacing (nm) MMT d₀₀₁-spacing after Intercalation (nm) Increase in Spacing (nm)
Benzyl Ammonium Chloride (BAC) 1.15 1.75 0.60
Benzalkonium Chloride (BAC) 1.3 up to 3.4 up to 2.1

Data sourced from XRD analysis of modified montmorillonite clays. nih.govresearchgate.net

Self-Assembly Processes and Supramolecular Architectures

The amphiphilic nature of benzyl-substituted ammonium chlorides, arising from their polar cationic head group and nonpolar hydrocarbon tail, drives their self-assembly into supramolecular structures in solution. nih.gov Above a certain concentration, known as the critical micelle concentration (CMC), these surfactant molecules aggregate to form micelles. morressier.comresearchgate.net This behavior is fundamental to their function as detergents, emulsifiers, and solubilizing agents in various industrial and pharmaceutical formulations. drugbank.com

The self-assembly process is governed by a balance of forces. Hydrophobic interactions between the alkyl chains drive the aggregation to minimize contact with water, while electrostatic repulsion between the positively charged head groups opposes it. researchgate.net The structure of the micelles (e.g., spherical or rod-like) and the CMC value are influenced by factors such as the length of the alkyl chain, the presence of the benzyl group, temperature, and the ionic strength of the solution. morressier.commdpi.com

The CMC of benzalkonium chloride has been determined using various techniques, including conductivity, surface tension, and fluorescence measurements. morressier.comnih.gov For instance, in a 0.5 M NaCl solution, the CMC of benzalkonium chloride was found to be approximately 0.15 mM. nih.gov Another study determined the CMC of benzalkonium chloride in a sodium hypochlorite (B82951) solution to be 0.008%. scispace.comresearchgate.net The addition of salts to the solution typically lowers the CMC because the counterions screen the electrostatic repulsion between the head groups, favoring micelle formation. morressier.com

This self-assembly is not only crucial for cleaning and formulation applications but also for creating nanoscale drug carriers and templates for material synthesis. researchgate.netnih.gov The core of the micelles provides a microenvironment capable of solubilizing hydrophobic substances, which is a key principle in drug delivery systems. researchgate.net

The table below lists the determined Critical Micelle Concentration (CMC) for benzalkonium chloride under different conditions.

Table 4: Critical Micelle Concentration (CMC) of Benzalkonium Chloride

Solvent/Medium Method of Determination CMC Value
Sodium Hypochlorite Solution Contact Angle/Surface Energy 0.008%
0.5 M NaCl Solution SERS, Conductivity, Fluorescence ~0.15 mM
Aqueous Solution Conductivity 1320 mg/L

Data compiled from various studies on benzalkonium chloride micellization. scispace.comnih.govresearchgate.netresearchgate.net

Surface Functionalization and Adsorption Phenomena on Solid Substrates

Benzyl-substituted ammonium chlorides are widely used for the functionalization of solid surfaces, altering their properties such as wettability, surface charge, and biocompatibility. Their cationic and amphiphilic nature drives their adsorption onto a variety of substrates, particularly those with a negative surface charge.

The adsorption process is often driven by a combination of electrostatic and hydrophobic (van der Waals) interactions. nih.govresearchgate.net Electrostatic attraction occurs between the positively charged quaternary ammonium head group and negatively charged sites on the substrate surface. Hydrophobic interactions between the alkyl chains of the surfactant molecules and the surface, as well as between the adsorbed molecules themselves, also play a significant role, especially for surfactants with longer alkyl chains. researchgate.net

Studies on the adsorption of benzalkonium chlorides (BACs) onto powdered activated carbon (PAC) have shown that the process is spontaneous and fits well with the Langmuir isotherm model, suggesting monolayer coverage. morressier.comresearchgate.net The adsorption capacity was found to be significant, with research indicating that BACs with longer alkyl chains (e.g., C14 and C16) adsorb more effectively than those with shorter chains (C12), highlighting the importance of van der Waals forces in addition to electrostatic interactions. researchgate.net

Similarly, the adsorption of benzalkonium chloride onto various filter membranes has been investigated. The extent of adsorption is highly dependent on the membrane's material composition; hydrophobic or anionic membranes exhibit significant adsorption, whereas hydrophilic and nonionic or cationic membranes adsorb very little. nih.gov This adsorption also follows the Langmuir equation, with adsorptive capacities reported in the range of 8.17 to 30.23 µg/cm². nih.gov

The ability of these compounds to modify surfaces is also leveraged in creating functionalized fabrics. For example, (vinylbenzyl)trimethylammonium chloride can be grafted onto polyester (B1180765) fabrics through photoinduced polymerization, creating an anion-exchange functionality on the fabric surface. researchgate.net

The following table provides data on the adsorption of benzalkonium chloride onto different solid substrates.

Table 5: Adsorption Parameters for Benzalkonium Chloride (BAC) on Solid Substrates

Substrate Adsorption Model Key Findings/Parameters
Powdered Activated Carbon (PAC) Langmuir Isotherm q₀ = 357.14 mg/g; K_L = 4.54 L/mg
Filter Membranes (various) Langmuir Isotherm Adsorptive Capacity: 8.17 - 30.23 µg/cm²
Activated Sludge Langmuir & Freundlich Spontaneous and exothermic process
Non-woven Cotton Fabrics Pseudo-first-order kinetics Greige cotton adsorbs ~3x more than bleached cotton

Data compiled from studies on the adsorption kinetics and isotherms of BAC. morressier.comnih.govnih.govresearchgate.net

Comprehensive Spectroscopic, Spectrometric, and Diffraction Characterization of Benzyl Substituted Ammonium Chlorides

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Dynamics and Micellization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and aggregation behavior of benzylammonium chloride in both solution and solid states. ¹H and ¹³C NMR studies are particularly useful for probing the formation of micelles, which are aggregates of surfactant molecules in a solution. researchgate.net

In solution, changes in the chemical shifts (δ) and self-diffusion coefficients (D) of the surfactant molecules as a function of concentration can indicate the transition from individual molecules (monomers) to micelles. pku.edu.cn This transition occurs above a specific concentration known as the critical micelle concentration (CMC). The chemical shifts of protons near the hydrophilic ammonium (B1175870) head group are particularly sensitive to the micellization process and can provide information on the shape transformation of the micelles from spherical to ellipsoidal or rod-like structures at higher concentrations. pku.edu.cn

Molecular dynamics simulations and NMR experiments have been used to study the aggregation process of N-dodecyl-N,N-dimethyl-N-benzylammonium chloride, revealing strong interactions between the benzyl (B1604629) group and the hydrocarbon tails. researchgate.net Ultrafiltration coupled with analytical methods can be used to determine the concentration of free benzylammonium chloride (unbound monomers) versus those incorporated into micelles, allowing for the calculation of apparent partition coefficients. nih.gov The micellization process is influenced by factors such as the presence of salts or other molecules in the solution. ekb.eg

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Benzyl-Substituted Ammonium Chlorides Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary based on solvent and concentration.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aromatic Protons (C₆H₅)7.2 - 7.5128 - 135
Benzylic Protons (-CH₂-)~4.5~68
N-Methyl Protons (-N(CH₃)ₓ)~3.1~53
N-Ethyl Protons (-N(CH₂CH₃)ₓ)~3.3 (CH₂), ~1.3 (CH₃)~57 (CH₂), ~8 (CH₃)

Data compiled from representative spectra for related compounds. chemicalbook.comchemicalbook.com

Detailed Vibrational Spectroscopy (FTIR, Raman, SERS) for Conformational Analysis and Intermolecular Bonding Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure, conformation, and intermolecular interactions of benzylammonium chloride. These methods probe the vibrational modes of the molecule's functional groups.

FTIR and Raman spectra of benzylammonium compounds show characteristic bands corresponding to the vibrations of the aromatic ring, the alkyl chains, and the ammonium head group. For instance, studies on related benzalkonium chlorides (BAC) use Raman spectroscopy to investigate their interaction with metallic ions and biological molecules like human serum albumin (HSA). pulsus.comsemanticscholar.org Changes observed in the spectra indicate that the alkane chain, methyl/methylene (B1212753) groups, and the aromatic ring are all involved in these interactions. pulsus.comsemanticscholar.org

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on metallic surfaces, such as silver or gold nanoparticles. pulsus.com SERS has been effectively used for the detection of benzalkonium chloride. elsevierpure.comresearchgate.net The technique can enhance the Raman signal by several orders of magnitude, allowing for analysis at very low concentrations. pulsus.com Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental work to assign the observed vibrational wavenumbers and understand the binding mechanisms at surfaces. elsevierpure.comresearchgate.net A notable SERS peak for BAC adsorbed on silver nanoparticles is observed around 1620 cm⁻¹. elsevierpure.com

Table 2: Selected Vibrational Bands for Benzalkonium Chloride (BAC)

Wavenumber (cm⁻¹) Vibrational Mode Assignment Spectroscopic Technique
~3060Aromatic C-H StretchFTIR/Raman
~2925 / ~2855Asymmetric/Symmetric CH₂ StretchFTIR/Raman
~1620Aromatic Ring C=C StretchSERS elsevierpure.com
~1470CH₂ ScissoringFTIR/Raman
~1005Aromatic Ring BreathingRaman

Assignments based on general spectroscopic principles and data for related compounds. spectrabase.comspectrabase.comchemicalbook.com

High-Resolution X-ray Diffraction and Neutron Diffraction for Crystal and Interlayer Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Single-crystal XRD studies on salts of benzyl-substituted ammonium chlorides provide fundamental data on bond lengths, bond angles, and crystal packing.

For example, the crystal structure of a benzyltrimethylammonium (B79724) chloride complex was determined to be in the triclinic space group P-1. researchgate.net The packing in the crystal is governed by weak intermolecular interactions, including hydrogen bonds. researchgate.net In a study of 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride, the crystal structure was found to be in the monoclinic space group P2₁/n, with the cation and anion linked by a strong N–H⋯Cl hydrogen bond. nih.gov This hydrogen bonding is a critical feature stabilizing the supramolecular structure. nih.gov

Table 3: Example Crystallographic Data for Benzyl-Substituted Ammonium Chloride Salts

Parameter Benzyltrimethylammonium Chloride Complex researchgate.net 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride nih.gov
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/n
a (Å)9.9157-
b (Å)10.1069-
c (Å)13.5253-
α (°)78.603490
β (°)69.6790-
γ (°)89.594590
V (ų)1243.24-
Z2-

Neutron diffraction provides complementary information, being particularly sensitive to the positions of light atoms like hydrogen. A neutron diffraction study of the simpler ammonium chloride crystal revealed that the N-H bonds are directed towards the surrounding chloride ions and that the ammonium ion undergoes rotatory oscillation. aps.org This technique allows for the precise determination of N-H bond lengths, which were found to be 1.03 ± 0.02 Å. aps.org Such studies are crucial for understanding order-disorder phase transitions in these materials. aps.org

Advanced Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Complex Mixture Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structure of compounds by analyzing their mass-to-charge ratio (m/z) and that of their fragments. Electrospray ionization (ESI) is a soft ionization technique commonly used for quaternary ammonium compounds.

Under ESI-MS conditions, the primary fragmentation pathway for N-benzylammonium ions involves the cleavage of the C-N bond to generate a stable benzyl cation (C₇H₇⁺, m/z 91). nih.govresearchgate.net This is a dominant and characteristic fragmentation. researchgate.net The fragmentation process can also involve the formation of ion/neutral complexes, which can then undergo various intra-complex reactions, including electrophilic aromatic substitution, hydride transfer, and proton transfer. nih.gov The study of these gas-phase reactions provides a deep understanding of the intrinsic reactivity of benzyl cations. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the analysis of benzylammonium chlorides in complex mixtures, such as biological or environmental samples. nih.gov This technique offers high sensitivity and selectivity, allowing for the quantification of these compounds at very low levels. nih.gov The method relies on selecting a specific precursor ion (the molecular ion) and monitoring its characteristic product ions after collision-induced dissociation (CID).

Table 4: Characteristic Ions in the Mass Spectrum of Benzylammonium Compounds

m/z Value Proposed Fragment/Ion Notes
Varies[M]⁺ (Molecular Cation)The intact benzylammonium cation.
91[C₇H₇]⁺Benzyl cation, a major and characteristic fragment resulting from C-N bond cleavage. nih.govresearchgate.net
Varies[M - R]⁺Loss of an alkyl radical from the nitrogen atom.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Transitions and Charge Transfer Interactions

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule. The aromatic benzyl group in benzylammonium chloride is the primary chromophore responsible for its UV absorption.

Aqueous solutions of benzalkonium chloride exhibit characteristic UV absorption maxima related to the π → π* transitions of the benzene (B151609) ring. nih.gov Typically, absorption is observed at wavelengths around 257 nm, 262 nm, and 268 nm. nih.gov A peak may also be seen at a lower wavelength, such as 215 nm. pulsus.com The intensity of this absorption is proportional to the concentration of the compound, forming the basis for quantitative spectrophotometric analysis. nih.gov

Benzylammonium cations can also participate in charge-transfer (CT) interactions. These interactions can occur with electron-acceptor molecules, leading to the formation of a charge-transfer complex that often has a distinct color and can be monitored by UV-Vis spectroscopy. researchgate.netresearchgate.net For example, the formation of ion-associates between benzalkonium chloride and various dye molecules results in new absorption bands in the visible region of the spectrum. researchgate.netresearchgate.net

Fluorescence spectroscopy can also be used to study these interactions. The intrinsic fluorescence of a molecule can be "quenched" (reduced) upon the formation of a charge-transfer complex with an acceptor molecule. nih.gov This fluorescence quenching can occur through a static mechanism, where a non-fluorescent ground-state complex is formed. nih.gov Studying the quenching efficiency can provide information on the association constants and thermodynamics of the charge-transfer complex formation. nih.gov

Table 5: UV Absorption Maxima for Benzalkonium Chloride

Wavelength (λₘₐₓ) Solvent/Conditions
215 nmAqueous solution pulsus.com
257 nmAqueous solution nih.gov
262 nmAqueous solution nih.gov
268 nmAqueous solution nih.gov

Computational and Theoretical Chemistry Investigations of Benzyl Substituted Ammonium Chlorides

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It is instrumental in understanding the structure, stability, and reactivity of benzyl-substituted ammonium (B1175870) chlorides.

Researchers employ DFT to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations have been used to study the conformers of related molecules like benzoylcholine (B1199707) chloride, providing insights into their stable structures and vibrational spectra. kab.ac.ug Such calculations can predict spectroscopic data, including NMR chemical shifts (¹H and ¹³C), which can be correlated with experimental findings to validate the computational models. kab.ac.ug

DFT is also crucial for energetic analyses. For example, computational studies on benzyl (B1604629) trimethylammonium (BTMA)-functionalized polyaromatics have used DFT to calculate the barrier heights for degradation pathways. researchgate.net These calculations revealed that the energy barrier for hydroxide-initiated aryl-ether cleavage in the polymer backbone was lower than that for the nucleophilic substitution at the benzylic position of the BTMA cation, suggesting a greater susceptibility to degradation at the ether linkage. researchgate.net This demonstrates the predictive power of DFT in assessing the chemical stability of these functionalized compounds.

Furthermore, DFT calculations help in understanding reaction mechanisms by mapping out potential energy surfaces. Studies on the degradation of benzalkonium chloride have utilized DFT-based calculations to rationalize proposed reaction pathways, including dealkylation, demethylation, hydroxylation, and benzyl C-N cleavage. researchgate.net

Table 1: Selected DFT-Calculated Properties for Benzyl-Ammonium Related Systems

PropertySystemComputational DetailsFindingReference
Barrier Height BTMA-functionalized polyaromaticsDFTAryl-ether cleavage: 85.8 kJ/mol; SN2 degradation of benzyl ammonium: 90.8 kJ/mol researchgate.net
Optimized Structure Benzoylcholine ChlorideB3LYP/6-31++G(d)Calculation of stable conformers and vibrational frequencies kab.ac.ug
Reaction Pathway Rationalization Benzalkonium Chloride DegradationDFTSupported proposed mechanisms like hydroxylation and C-N cleavage researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases and Interfacial Systems

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the behavior of benzyl-substituted ammonium chlorides in solutions, at interfaces, and in aggregated forms.

MD simulations have been successfully applied to study the aggregation process and micelle formation of these cationic surfactants in aqueous solutions. researchgate.net For N-dodecyl-N,N-dimethyl-N-benzylammonium chloride, simulations showed that small aggregates of 6-10 molecules are favored. researchgate.net The analysis of molecular conformations within these aggregates revealed strong interactions between the benzyl group and the hydrocarbon tails, with the benzyl group capable of folding back to interact with its own tail or with neighboring tails. researchgate.net

These simulations also offer detailed views of the structure and dynamics of these surfactants at interfaces. For example, MD simulations have been used to investigate the intercalation of dodecyl dimethyl benzyl ammonium (DDBA) cations into montmorillonite (B579905) clay interlayers. cambridge.org The results showed that the arrangement of DDBA within the clay galleries is dependent on the loading concentration, forming configurations from monolayers to pseudo-quadrilayers. cambridge.org Similarly, simulations have visualized the aggregation and adsorption of cetyl benzyl trimethyl ammonium chloride on an iron surface, which is relevant for understanding its role in applications like corrosion inhibition. researchgate.net

The interaction of these surfactants with biological membranes is another area explored by MD simulations. Studies on various quaternary ammonium surfactants interacting with lipid bilayers have shown how these molecules can attach to, insert into, and disrupt the membrane structure, with the behavior being dependent on factors like the length of the alkyl tail. rsc.org

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are vital for dissecting the intricate details of chemical reactions involving benzyl-substituted ammonium chlorides. These calculations allow for the identification of transition states and the determination of activation energies, providing a fundamental understanding of reaction kinetics and mechanisms.

A notable application is in the study of the degradation of these compounds. A computational and experimental study on the alkaline stability of benzyl trimethylammonium (BTMA)-functionalized polymers used modeling to compute the energy barriers for different degradation pathways. researchgate.net The calculations suggested that aryl-ether cleavage was a more favorable degradation route than the direct attack on the benzylic cation. researchgate.net

In environmental remediation research, theoretical calculations have been used to support experimentally observed degradation mechanisms of benzalkonium chloride (BAC). researchgate.net In a study involving the use of a zero-valent iron activated persulfate system to degrade BAC, DFT calculations were performed to rationalize the proposed degradation pathways, which included reactions like hydroxylation and C-N bond cleavage. researchgate.net Such studies are crucial for developing efficient methods to remove these compounds from wastewater.

The synthesis of alkyldimethylbenzylammonium chlorides from tertiary amines and benzyl chloride is another process that can be investigated using quantum chemistry. google.com Computational analysis can elucidate the reaction pathway, identify key intermediates, and optimize reaction conditions for higher purity and yield, minimizing unwanted byproducts. researchgate.net

Prediction of Intermolecular Interactions and Self-Assembly Properties

The functionality of benzyl-substituted ammonium chlorides as surfactants, biocides, and phase transfer agents is intrinsically linked to their ability to self-assemble and interact with other molecules. wikipedia.org Computational methods are key to predicting and understanding these phenomena.

Molecular self-assembly is driven by a complex interplay of non-covalent interactions, including electrostatic forces, hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgnih.gov MD simulations are particularly well-suited for studying these processes. As mentioned previously, simulations of N-dodecyl-N,N-dimethyl-N-benzylammonium chloride have provided detailed insights into the initial stages of micelle formation, highlighting the importance of interactions involving the benzyl group. researchgate.net The radial distribution functions calculated from these simulations can quantify the proximity and arrangement of different molecular components, such as the nitrogen headgroups and the benzyl rings, within the aggregates. researchgate.net

Computational approaches can also predict how changes in molecular structure affect self-assembly. By systematically modifying functional groups in silico, researchers can understand how these changes influence the extended structure, paving the way for the rational design of surfactants with specific aggregation properties. rsc.org The ability of these molecules to form various aggregates, from small clusters to larger vesicles, is a direct consequence of their molecular packing parameters, which can be estimated and analyzed through computational modeling. nih.gov

Development of Computational Models and Force Fields for Benzyl-Substituted Ammonium Chloride Systems

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters describing the potential energy of the system. Developing accurate force fields for complex molecules like benzyl-substituted ammonium chlorides is an active area of research.

Simulations of these ionic compounds often require specialized or carefully validated force fields. For instance, in the study of DDBA-intercalated montmorillonite, a combined ClayFF–CVFF force field was employed to describe the interactions within the system. cambridge.org Other studies have compared the performance of general force fields like GAFF and CL&PFF for simulating ionic liquids, which share characteristics with benzylammonium salts. ucl.ac.uk

A significant challenge is accurately representing electrostatic interactions, particularly polarization effects, which are the response of a molecule's charge distribution to its environment. uchicago.edu Traditional non-polarizable force fields use fixed atomic charges, which may not be sufficient for systems with high ionic concentrations. uchicago.edu Consequently, there is a growing trend towards the development and application of polarizable force fields, such as the CHARMM Drude force field. digitellinc.com These more advanced models provide a more physically realistic description of intermolecular interactions, which is crucial for accurately predicting the properties of ionic systems. uchicago.edu The development of such models for drug-like and industrial molecules, including benzyl-substituted ammonium chlorides, is an ongoing effort that promises to enhance the predictive power of molecular simulations. digitellinc.com

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Benzyl Substituted Ammonium Chlorides

Chromatographic Separation Techniques (HPLC, GC, IC) for Trace Analysis and Purity Assessment in Complex Chemical Matrices

Chromatographic techniques are powerful tools for the separation, identification, and quantification of benzyl-substituted ammonium (B1175870) chlorides, even at trace levels within complex sample matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) each offer distinct advantages for the analysis of these non-volatile and often thermally labile compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of quaternary ammonium compounds (QACs) due to its versatility and applicability to a wide range of analytes. science.govoup.com For benzyl-substituted ammonium chlorides, reversed-phase HPLC is a common approach. A study on the determination of benzalkonium chloride (a mixture of alkyl dimethyl benzyl (B1604629) ammonium chlorides) in a disinfectant utilized a C18 column with a mobile phase consisting of a triethylamine solution and acetonitrile. nih.gov The method was validated for linearity, accuracy, precision, and robustness, demonstrating its suitability for quality control. nih.gov Another HPLC method for analyzing triethylbenzylammonium chloride and its residual products from industrial synthesis employed a cyano column and a mobile phase of sodium acetate and acetonitrile. oup.comresearchgate.net The separation mechanism is influenced by the silanophilic interactions between the quaternary ammonium compound and the stationary phase, which can be controlled by the choice of buffer and its concentration. science.govoup.comresearchgate.net The development of HPLC methods coupled with diode-array detection (DAD) allows for the simultaneous analysis of multiple homologues of benzalkonium chloride in wastewater samples.

Interactive Data Table: HPLC Methods for Benzyl-Substituted Ammonium Chlorides

AnalyteMatrixColumnMobile PhaseDetectionReference
Benzalkonium ChlorideDisinfectantC18 (150 mm x 4.6 mm, 5.0 µm)0.01% Triethylamine (pH 2.5) : Acetonitrile (40:60 v/v)UV (215 nm) nih.gov
Triethylbenzylammonium ChlorideIndustrial Synthesis ProductCyano55% Sodium Acetate (0.035–0.025M, pH 7) and 45% AcetonitrileUV (210 nm) oup.comresearchgate.net
Benzalkonium Chloride (C12, C14, C16)WastewaterAcclaim Surfactant Plus (150 x 3.0 mm, 3 µm)Acetonitrile : 0.2 M Ammonium Acetate (50:50, v/v)DAD (262 nm)
Benzyl ChloridePosaconazole Drug SubstanceWaters X Bridge C18 (250 x 4.6 mm, 3.5 µm)10mM Ammonium Acetate (pH 5.5)UV (220 nm) jocpr.com

Gas Chromatography (GC) analysis of non-volatile quaternary ammonium salts like benzylazanium;chloride typically involves a pyrolysis step within the injector port to generate volatile degradation products that can be separated and quantified. science.govnih.gov A GC method for benzalkonium chloride determination in a disinfectant utilized a flame ionization detector (FID) and a ZB-WAX plus capillary column with a temperature gradient. nih.gov This approach offers a validated alternative to HPLC for routine analysis. nih.govsemanticscholar.org However, GC methods can be complicated by the potential for multiple degradation products and system contamination. oup.com

Ion Chromatography (IC) is a sensitive and specific technique for the analysis of ionic species, including quaternary ammonium compounds. nih.govresearchgate.net It is particularly useful for trace analysis in complex matrices such as indoor air samples where QACs are used in disinfectants. nih.govresearchgate.net The separation is based on ion-exchange interactions between the analyte and a stationary phase, typically a resin with charged functional groups. frtr.gov For the analysis of didecyldimethylammonium chloride (DDAC), a type of QAC, IC has been shown to have a low limit of detection (LOD) of 0.56 µg/ml. nih.govresearchgate.net IC can be used to separate and quantify the halide counter-ions (chloride and bromide) of quaternary ammonium compounds in pharmaceutical samples without interference from other excipients. oup.com

Electrochemical Methods for Detection and Reaction Monitoring

Electrochemical methods offer rapid analysis times and the potential for on-site monitoring of benzyl-substituted ammonium chlorides. d-nb.info Voltammetric techniques, such as square wave voltammetry (SWV), have been successfully applied to the detection of benzalkonium chloride (BAK) in ophthalmic formulations using boron-doped diamond (BDD) and glassy carbon (GC) electrodes. d-nb.info The BDD electrode demonstrated greater reproducibility of the oxidation potential compared to the GC electrode. d-nb.info This electrochemical approach was able to distinguish between different homologues of BAK (C12, C14, and C16-C18) based on their oxidation peaks. d-nb.info The limit of detection for the C12 homologue was found to be 0.4 µg/mL with the BDD electrode, which is comparable to that of HPLC-UV methods. d-nb.info

A novel voltammetric ion-selective electrode with a gel-like polymer composite membrane has been developed for the simultaneous determination of benzalkonium chloride and polyhexamethylene guanidine hydrochloride. researchgate.net The detection is based on the polyelectrolyte ion transfer reaction across a water/polyvinyl chloride-2-nitrophenyloctyl ether gel interface. researchgate.net This electrochemical method provided a linear response for benzalkonium chloride in the range of 10 to 70 mg∙L⁻¹ with a detection limit of 1.24 mg∙L⁻¹. researchgate.net While electrochemical methods can be more sensitive than some chromatographic techniques, they may also have a larger error and a narrower linear range. researchgate.net The integration of machine learning algorithms with electrochemical sensors is a promising approach to enhance their performance by improving signal-to-noise ratios and extending the sensor's operational lifetime. digitellinc.com

Interactive Data Table: Electrochemical Detection of Benzalkonium Chloride

MethodElectrodeAnalyteLinear RangeLimit of Detection (LOD)Reference
Square Wave VoltammetryBoron-Doped Diamond (BDD)Benzalkonium Chloride (C12 homologue)4—80 μg/mL0.4 μg/mL d-nb.info
Square Wave VoltammetryGlassy Carbon (GC)Benzalkonium Chloride4—80 μg/mL0.68 μg/mL d-nb.info
VoltammetryIon-Selective Electrode with Gel-like Polymer Composite MembraneBenzalkonium Chloride10–70 mg∙L⁻¹1.24 mg∙L⁻¹ researchgate.net

Development of Spectrophotometric and Fluorescent Probes for Selective Detection

Spectrophotometric and fluorescent probes provide sensitive and selective methods for the detection of benzyl-substituted ammonium chlorides. Spectrophotometric methods often rely on the formation of ion-pair associates between the cationic quaternary ammonium compound and an anionic dye. bohrium.comresearchgate.net For the determination of benzalkonium chloride, various sulfonphthalein dyes such as bromocresol green (BCG), bromophenol blue (BPB), and bromothymol blue (BTB) have been utilized. bohrium.comresearchgate.net The formation of these ion-pairs results in a colored complex that can be quantified by measuring its absorbance at a specific wavelength. bohrium.comresearchgate.net These methods have been validated for linearity, precision, and accuracy and have been successfully applied to the analysis of pharmaceutical formulations. bohrium.com

Fluorescent probes offer the potential for even higher sensitivity and can be designed for selective detection of specific analytes. The development of fluorescent sensors for anions has gained significant attention. nih.gov A novel bisquaternary ammonium compound has been shown to act as an anion sensor, forming stable adducts with anions like chloride in positive-mode electrospray ionization mass spectrometry (ESI-MS). nih.gov The fluorescent properties of such compounds can be explored for the development of selective anion sensors. nih.gov The design of fluorescent probes often involves linking a recognition unit to a fluorophore. The interaction of the analyte with the recognition unit leads to a change in the fluorescence properties of the probe, such as an increase or decrease in intensity or a shift in the emission wavelength. While specific fluorescent probes for this compound are still an area of active research, the principles of probe design for other quaternary ammonium compounds and anions can be applied. nih.govmdpi.com

Novel Sensor Technologies for In Situ and Real-Time Chemical Analysis

The development of novel sensor technologies is crucial for the in-situ and real-time analysis of chemical compounds like this compound in various environments. These sensors offer advantages over traditional laboratory-based methods by providing immediate data, which is essential for process monitoring and environmental protection. ejcmpr.com

One approach for in-situ assessment involves the use of bioluminescence to evaluate the efficacy of biocides, which often contain quaternary ammonium compounds. imeko.org This method provides a rapid indication of the antimicrobial activity on surfaces. For real-time monitoring in aqueous environments, various sensor technologies are being explored. anl.gov For instance, a tilted fiber Bragg grating (TFBG) sensor functionalized with a polyvinylidene fluoride-bromophenol blue (PVDF-BPB) thin film has been developed for the detection of ammonium in wastewater. researchgate.net While this sensor targets the ammonium ion, similar principles could be adapted for the detection of quaternary ammonium compounds.

The integration of smart materials and nanomaterials into sensor design is a key area of advancement. nih.gov Graphene-based sensors, for example, have shown promise for the simultaneous detection of multiple contaminants in water. anl.gov These sensors can be tailored with specific recognition elements to achieve high selectivity. Furthermore, the use of machine learning algorithms to analyze sensor data can improve accuracy and enable the quantification of analytes at very low concentrations, even in the presence of interfering substances. anl.gov Piezoelectric biosensors, such as quartz crystal microbalances (QCM), which detect mass changes on a sensor surface, also offer a platform for the real-time, label-free analysis of chemical and biological interactions. nih.gov

Abiotic Environmental Transformation and Degradation Pathways of Benzyl Substituted Ammonium Chlorides

Photolytic Degradation Mechanisms and Identification of Abiotic Transformation Products

Photolytic degradation involves the breakdown of chemical compounds by light energy. For benzyl-substituted ammonium (B1175870) chlorides, this process can occur through direct or indirect mechanisms.

Direct Photolysis: Benzalkonium chloride contains a benzene (B151609) ring, which can absorb ultraviolet (UV) wavelengths, making it susceptible to direct photolysis. researchgate.netnih.gov However, studies indicate that BAC is generally photostable in aqueous solutions under neutral pH conditions. nih.gov

Indirect Photolysis: This is considered the more significant pathway for BAC degradation in surface waters. nih.gov It occurs in the presence of photosensitizers, such as naturally occurring substances like humic acids, which absorb light and produce reactive oxygen species, primarily hydroxyl radicals (•OH). nih.govnih.gov These radicals then attack the BAC molecule. The half-life for this indirect photodegradation process in natural waters is estimated to range from 12 to 94 days, indicating a relatively slow abiotic degradation rate. nih.gov In a study conducted in the presence of a photosensitizer, BAC was found to degrade with a half-life of 7.1 days. nih.gov

The degradation pathways initiated by photolysis can involve attacks on both the hydrophilic (benzyl and ammonium groups) and hydrophobic (alkyl chain) parts of the molecule, leading to a variety of transformation products. nih.govepa.gov

Degradation TypeConditionsHalf-lifeReference
Direct Photolysis pH 7 buffered aqueous solutionStable nih.gov
Indirect Photolysis Presence of a photosensitizer7.1 days nih.gov
Indirect Photolysis Natural waters (via •OH radicals)12 to 94 days nih.gov

Thermal Decomposition Processes and Thermogravimetric Analysis of Stability

Thermal decomposition is the breakdown of a chemical compound by heat. Benzalkonium chloride's stability at elevated temperatures has been evaluated using techniques like thermogravimetric analysis (TGA).

TGA studies show that benzalkonium chloride undergoes a single-step weight loss, indicating its decomposition. This process typically begins at approximately 180°C and is completed by around 300°C. researchgate.net When heated to decomposition, the compound is known to emit toxic fumes, including nitrogen oxides and hydrogen chloride. nih.gov The decomposition of related N-(α-substituted benzyl)-N-methylaniline methohydroxides has also been studied, proposing radical intermediates in the thermal rearrangement process. rsc.org The pyrolysis of the benzyl (B1604629) radical itself, a structural component of BAC, has been shown to produce products such as fulvenallene, cyclopentadienyl (B1206354) radicals, and benzynes. nih.gov

Analysis MethodTemperature RangeObservationReference
Thermogravimetric Analysis (TGA) 180°C - 300°CSingle-step weight loss (decomposition) researchgate.net
General Observation On heating to decompositionEmits toxic fumes (NOx, HCl) nih.gov

Chemical Hydrolysis and Oxidation/Reduction Pathways in Non-Biological Systems

Chemical Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Benzyl-substituted ammonium chlorides are found to be hydrolytically stable in abiotic, buffered conditions across an environmentally relevant pH range of 5 to 9. nih.gov The C-N bond in the quaternary ammonium structure and the benzyl-nitrogen bond are not readily cleaved by water under typical environmental conditions. ncert.nic.insavemyexams.com

Oxidation/Reduction Pathways: Advanced Oxidation Processes (AOPs) have proven effective in degrading benzalkonium chloride in non-biological systems. These processes generate highly reactive species, such as hydroxyl radicals, that can rapidly break down the compound.

Ozone/Hydrogen Peroxide (O₃/H₂O₂): An AOP using O₃/H₂O₂ at an elevated pH of 11 was shown to degrade 90% of an initial BAC concentration within 30 minutes. uwo.ca This process leads to the formation of numerous intermediates, with researchers proposing at least 25 transformation products and six distinct degradation pathways that affect both the hydrophilic and hydrophobic portions of the BAC molecule. epa.gov

Fenton Process (H₂O₂/Fe²⁺): The Fenton reaction is another effective AOP for BAC degradation. Studies have identified ten primary transformation products, including benzyl dimethyl amine and dodecane. nih.gov This indicates that the oxidative attack occurs on both the alkyl chain (hydrophobic) and the benzyl/ammonium moiety (hydrophilic). nih.govresearchgate.net

Other Oxidants: The persulfate radical (S₂O₈²⁻) activated by ferrous iron (Fe²⁺) has also been used to effectively oxidize BAC in aqueous solutions. researchgate.netsci-hub.se

In anoxic or reducing environments, an abiotic transformation pathway for BAC has been identified under nitrate-reducing conditions. This process involves a bimolecular nucleophilic substitution with nitrite, following a modified Hofmann degradation pathway. researchgate.netnih.gov This reaction transforms BAC into alkyl dimethyl amines (tertiary amines), which are themselves persistent transformation products. nih.gov

PathwayReagents/ConditionsKey FindingsTransformation ProductsReference
Hydrolysis pH 5-9Hydrolytically stable- nih.gov
Advanced Oxidation O₃/H₂O₂ (pH 11)90% degradation in 30 min25 intermediates identified epa.govuwo.ca
Fenton Oxidation H₂O₂/Fe²⁺Degradation on both hydrophilic and hydrophobic regionsBenzyl dimethyl amine, dodecane, etc. nih.gov
Reduction Nitrate-reducing conditions (with nitrite)Abiotic transformation via nucleophilic substitutionAlkyl dimethyl amines researchgate.netnih.gov

Persistence and Fate in Simulated Abiotic Environmental Compartments

The environmental persistence of benzyl-substituted ammonium chlorides is largely governed by their strong tendency to adsorb to surfaces and their relative resistance to abiotic degradation under certain conditions.

Aquatic Systems: In the water column, the primary abiotic degradation pathway is slow, indirect photolysis, with half-lives potentially extending for months. nih.gov Due to their cationic nature, these compounds are highly adsorptive to negatively charged suspended organic matter and sediments. nih.govuwo.ca This partitioning from the water phase to sediment is a dominant fate process. nih.gov

Soil and Sediment: Once sorbed to soil or sediment, BACs are significantly less mobile and bioavailable. uwo.ca They exhibit high organic carbon-normalized adsorption coefficients (Log Koc >4), indicating a strong affinity for the organic fraction of soils. uwo.ca Studies on anaerobic aquatic metabolism and aerobic soil metabolism have shown that BAC degrades very little over extended periods (up to a year), suggesting high persistence in these compartments once sequestered from light and highly oxidative conditions. nih.gov The rapid partitioning to sediments, followed by long-term stability, is a key characteristic of its environmental fate. nih.gov

Future Research Directions and Emerging Paradigms in Benzyl Substituted Ammonium Chloride Chemistry

Innovations in Green and Sustainable Synthesis and Application

A significant shift towards environmentally benign chemical processes is reshaping the synthesis and application of benzyl-substituted ammonium (B1175870) chlorides. Future research is focused on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key areas of innovation include:

Green Solvents and Media: Researchers are exploring the use of greener solvents, such as aqueous ethanol (B145695) mixtures, to replace conventional volatile organic compounds. For instance, a simple and efficient procedure for the synthesis of substituted imidazoles uses an ethanol-water mixture as a green solvent, catalyzed by a benzyl-substituted ammonium salt. orientjchem.org The use of choline (B1196258) chloride/sodium salts as a green medium for producing benzyl (B1604629) amines without salt by-products also represents an environmentally friendly approach that avoids poisonous solvents and hazardous catalysts. researchgate.net

Recyclable Catalysts: The development of recyclable catalytic systems is a cornerstone of green chemistry. Ionic liquids are being investigated for their multiple roles as co-solvents, catalysts, and phase separation agents, which can simplify the separation process and allow for the direct recycling of the catalyst. rsc.org

Atom Economy and One-Pot Syntheses: Methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) are being prioritized. One-pot reactions, where multiple synthetic steps are carried out in a single reactor, are being developed to reduce waste, reaction time, and energy consumption. researchgate.netwjpmr.com For example, a one-pot green reaction has been devised for the synthesis of 1,2,3-triazoles. researchgate.net

Design of Next-Generation Functional Materials with Tunable Properties

Benzyl-substituted ammonium chlorides serve as versatile building blocks for a variety of functional materials. The ability to tune their physicochemical properties by modifying their molecular structure is a key area of ongoing research. The properties of these quaternary ammonium salts (QUATs) can be adjusted by altering the length of their n-alkyl chains, which typically range from C8 to C18. jcu.cz

Future design strategies are focused on:

Surfactants and Emulsifiers: By systematically varying the length of the alkyl chain, the surfactant properties of these compounds can be fine-tuned for specific applications, from detergents and personal care products to industrial formulations. wikipedia.orgnbinno.com Benzalkonium chloride, for instance, is a cationic surfactant used in textiles, laundry detergents, and as a preservative in cosmetics. wikipedia.orgnih.gov

Phase Transfer Catalysts: Their role as phase transfer catalysts is critical in organic synthesis, enabling reactions between reactants in immiscible phases. wikipedia.orgatamanchemicals.com Research is aimed at designing more efficient and selective catalysts for a broader range of chemical transformations.

Advanced Materials: These compounds are being explored as templates for molecular sieves, as phase change materials for thermal energy storage, and as active components in antimicrobial coatings. guidechem.com A patent describes a method to produce alkyldimethylbenzylammonium chlorides where the final product can be obtained as a gel or a dissolved product, demonstrating control over the material's physical state. google.com

Structural FeatureTunable PropertyPotential ApplicationReference
Alkyl Chain Length (C8-C18)Hydrophobicity, Antimicrobial Activity, Surfactant EfficacyDisinfectants, Biocides, Phase Transfer Catalysts jcu.cz
Counter-ion (e.g., Cl-, Br-, I-)Solubility, Crystal Packing, ReactivitySpecialty Reagents, Ionic Liquids jcu.cz
Overall Molecular ArchitecturePhysical State (e.g., liquid, gel, solid)Phase Change Materials, Controlled-Release Formulations guidechem.comgoogle.com

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for designing more efficient and selective chemical processes. The integration of advanced experimental techniques with high-level computational modeling represents a powerful paradigm for elucidating complex reaction pathways involving benzyl-substituted compounds.

Future research will increasingly rely on:

Density Functional Theory (DFT) Calculations: Computational methods like DFT are being used to model reaction intermediates, transition states, and energy profiles. This allows researchers to understand the factors controlling reactivity and selectivity. For example, a combined experimental and DFT study on the catalytic hydrodechlorination of benzyl chloride provided a detailed mechanistic proposal that explained the observed product distributions. nih.gov

In-situ Spectroscopic Monitoring: Techniques that monitor reactions in real-time provide valuable kinetic and structural data, which can be used to validate and refine computational models. The in-situ monitoring of the formation of an acid chloride from a reaction involving a benzylamine (B48309) derivative helped to elucidate the reaction mechanism. walisongo.ac.id

Predictive Modeling: By developing robust computational models that are validated by experimental data, researchers aim to predict the outcomes of new reactions and screen for optimal catalysts and reaction conditions, thereby accelerating the discovery process.

Exploration of Novel Catalytic and Reagent Roles in Complex Chemical Transformations

While well-established as phase transfer catalysts, benzyl-substituted ammonium chlorides are being explored for new and unconventional roles in organic synthesis. wikipedia.orgguidechem.com Research is uncovering their potential to catalyze a wider array of reactions and to act as specialized reagents.

Emerging roles include:

Catalysis of Multicomponent Reactions: These compounds have shown promise in catalyzing complex reactions that form multiple chemical bonds in a single operation. Benzethonium chloride, a related quaternary ammonium salt, has been successfully used as a novel catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. orientjchem.org

Development of Novel Benzylating Reagents: New reagents are being designed for specific applications. For instance, a novel O-benzylating reagent has been developed that spontaneously releases benzyl cation equivalents at room temperature, enabling the benzylation of alcohols under nearly neutral conditions. researchgate.net

Synergistic Catalysis: Investigating the use of benzyl-substituted ammonium salts in combination with other catalysts (e.g., metal complexes) could unlock new reactivity and provide synergistic effects that enhance reaction efficiency and selectivity.

Compound TypeCatalytic/Reagent RoleTransformationReference
Benzyltriethylammonium chloridePhase Transfer CatalystNucleophilic substitution, Alkylation, Oxidation guidechem.com
Benzalkonium chloridePhase Transfer CatalystGeneral Organic Synthesis wikipedia.orgatamanchemicals.com
Benzethonium chlorideNovel CatalystSynthesis of substituted imidazoles orientjchem.org
4-(4,6-diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate (B1224126) (DPT-BM)Novel Benzylating ReagentBenzylation of alcohols researchgate.net

Interdisciplinary Approaches to Address Unmet Challenges in Chemical Sciences

Solving the most pressing challenges in chemical science often requires collaboration across different scientific disciplines. The unique properties of benzyl-substituted ammonium chlorides make them ideal candidates for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

Future interdisciplinary directions include:

Medicinal Chemistry and Drug Delivery: The synthesis of novel benzyl-substituted quinolinium salts has been explored for anti-cancer applications, linking synthetic chemistry with oncology. researchgate.net Furthermore, the development of cleavable linkers based on benzyl ammonium carbamates for use in antibody-drug conjugates (ADCs) is a prime example of an interdisciplinary effort to create more effective and targeted cancer therapies. researchgate.net

Antimicrobial Research: Given their well-established biocidal properties, these compounds are central to research aimed at combating antimicrobial resistance. jcu.czatamanchemicals.com This involves collaboration between synthetic chemists, microbiologists, and public health experts to design new agents and understand their mechanisms of action.

Materials Science and Engineering: The application of these compounds as corrosion inhibitors in industrial settings, such as the oil and gas industry, requires a combination of chemical synthesis, materials science, and chemical engineering to develop robust and effective formulations. nbinno.commistralni.co.uk

Q & A

Q. How can machine learning (ML) enhance the predictive modeling of benzylazanium chloride’s physicochemical properties?

  • Methodological Answer : Train ML algorithms (e.g., random forest, neural networks) on datasets containing molecular descriptors (e.g., logP, molar refractivity). Validate models using leave-one-out cross-validation and external test sets. Open-source tools like RDKit or COSMOtherm can automate feature extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.